molecular formula C23H25BrN2O4 B2645245 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one CAS No. 903868-54-2

3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one

Cat. No.: B2645245
CAS No.: 903868-54-2
M. Wt: 473.367
InChI Key: KAPHYIMDPNWSAD-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one is a brominated chromenone derivative featuring a substituted piperazine side chain. Its molecular formula is C₂₃H₂₄BrN₂O₄ (average mass: 481.36 g/mol; monoisotopic mass: 480.09 g/mol) . The bromophenyl group at position 3 and the hydroxyethylpiperazinyl-ethoxy moiety at position 7 are critical for its physicochemical and biological properties. This compound is structurally related to acetylcholinesterase (AChE) inhibitors and apoptosis-inducing agents, as seen in analogs .

Properties

IUPAC Name

3-(4-bromophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c24-18-3-1-17(2-4-18)21-16-30-22-15-19(5-6-20(22)23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPHYIMDPNWSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one typically involves multiple steps. One common approach is to start with the bromination of a phenyl group, followed by the formation of the chromenone core through cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the hydroxyethyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Properties :
    • Studies have shown that derivatives of bromophenyl compounds demonstrate antiviral activity against various strains of viruses, including H5N1 avian influenza. The compound's structural features may enhance its ability to interact with viral proteins, inhibiting their function and replication .
  • Anticancer Potential :
    • The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, Mannich bases derived from similar chromenone structures have shown promising results in inhibiting the growth of hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines . The introduction of the piperazine group is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
  • Neuropharmacological Effects :
    • Some studies suggest that compounds with piperazine moieties can act as modulators of neurotransmitter systems. This may position 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one as a candidate for further exploration in neuropharmacology, particularly in the treatment of neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes:

  • Formation of the chromenone core.
  • Introduction of the bromophenyl substituent.
  • Functionalization with piperazine and ethoxy groups.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic applications:

  • Antiviral Activity Against H5N1 :
    • In vitro studies demonstrated that this compound could significantly reduce viral load in infected cell cultures, showing promise as a lead compound for antiviral drug development .
  • Cytotoxicity in Cancer Research :
    • A series of experiments indicated that the compound exhibited IC50 values lower than those of standard chemotherapeutics in specific cancer cell lines, suggesting its potential as an effective anticancer agent .
  • Neuropharmacological Investigations :
    • Preliminary studies on the neuropharmacological effects indicated modulation of neurotransmitter systems, providing insights into its potential use in treating neurological disorders .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and piperazine ring are key structural features that contribute to its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to modulation of various cellular processes. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Chromenone Core

Bromophenyl vs. Other Aryl Groups
  • Bromophenyl vs. Methoxyphenyl analogs (e.g., 7-(2-(dibenzylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one) show reduced steric hindrance, improving solubility but possibly lowering target affinity .
Hydroxyethylpiperazinyl vs. Other Piperazine Derivatives
  • Hydroxyethylpiperazinyl (target compound): The hydroxyl group enhances water solubility and hydrogen-bonding capacity, which may improve pharmacokinetics .
  • Ethylpiperazinyl (e.g., 3-(4-bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4H-chromen-4-one ): Lacks a hydroxyl group, reducing polarity but increasing lipophilicity .
  • Acetylpiperazinyl (e.g., 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one ): The acetyl group introduces metabolic instability but may facilitate prodrug activation .

Key Observations :

  • Piperazine-linked chromenones generally exhibit moderate yields (15–80%), with bulky substituents (e.g., adamantyl in compound 13) reducing efficiency .
  • The target compound’s synthesis pathway is inferred to involve nucleophilic substitution or Mitsunobu reactions, similar to analogs .
Anticancer Potential
  • Apoptosis Induction: Piperazine-containing chromenones (e.g., 3-(4-(2-(dimethylamino)ethoxy)phenyl)-7-methoxy-4-phenylcoumarin) upregulate pro-apoptotic Bax and downregulate anti-apoptotic Bcl-2 in A549 lung cancer cells . The hydroxyethyl group in the target compound may enhance this activity via improved cellular uptake.
Enzyme Inhibition
  • AChE/BuChE Dual Inhibition: Analog 7-(2-(benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one shows IC₅₀ values of 1.2 µM (AChE) and 2.4 µM (BuChE), suggesting the target compound’s piperazine side chain could modulate similar activity .

Physicochemical Properties

Property Target Compound 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one
Molecular Weight 481.36 g/mol 502.82 g/mol 436.46 g/mol
LogP (Predicted) ~3.5 ~3.8 ~2.9
Hydrogen Bond Donors 2 3 1
Hydrogen Bond Acceptors 6 7 7

Key Insight : The hydroxyethyl group in the target compound balances lipophilicity (LogP ~3.5) and solubility, outperforming chlorophenyl (higher LogP) and acetylpiperazinyl (lower LogP) analogs in drug-likeness metrics.

Biological Activity

The compound 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one is a synthetic organic molecule belonging to the class of chromenones. This compound exhibits various biological activities, making it a subject of interest in pharmacological research. Its complex structure, featuring a bromophenyl group and a piperazine moiety, suggests potential interactions with biological targets.

Structural Characteristics

The molecular formula of the compound is C24H27BrN2O4C_{24}H_{27}BrN_{2}O_{4} with a molecular weight of approximately 487.4 g/mol. The structure includes:

  • Chromone Core : A bicyclic structure that is known for various biological activities.
  • Bromophenyl Substitution : Enhances lipophilicity and may influence receptor interactions.
  • Piperazine and Hydroxyethyl Groups : These functional groups are often associated with improved solubility and bioavailability.

Antiviral Activity

Research has indicated that derivatives of bromophenyl chromenones, including this compound, possess antiviral properties. Specifically, studies have shown promising activity against the H5N1 avian influenza virus. The efficacy was evaluated through:

  • EC50 and LD50 Determinations : These metrics were used to assess the potency and safety profile of the compound in vitro on Madin-Darby canine kidney (MDCK) cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanisms may involve disruption of bacterial cell membranes or inhibition of specific enzymatic pathways.

Enzyme Inhibition

The compound's interaction with certain enzymes has been explored, particularly its inhibitory effects on:

  • Dihydroorotate dehydrogenase (DHODH) : This enzyme is critical in the de novo pyrimidine synthesis pathway. Compounds similar to this one have shown superior activity compared to known inhibitors like brequinar and teriflunomide .

Case Studies and Research Findings

StudyFindings
Umesha et al., 2009Demonstrated that derivatives exhibit significant inhibition of DHODH, which may correlate with their antiviral activity against Plasmodium falciparum .
Sciendo, 2013Highlighted the antiviral potential against H5N1 influenza virus, confirming the compound's efficacy through plaque reduction assays .
Chemical TaxonomyIdentified structural similarities with other biologically active compounds, suggesting a broader scope for pharmacological applications .

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Receptor Interactions : The presence of the piperazine moiety allows for potential interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses .
  • Electrophilic Nature : The bromine substitution may enhance the electrophilic character of the molecule, allowing it to form adducts with nucleophilic sites in biological macromolecules.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves careful selection of reaction conditions and purification techniques. For example, using 4-bromobenzaldehyde as a starting material (as in related chromen-4-one syntheses), researchers can employ a one-pot multicomponent reaction with 5,5-dimethylcyclohexane-1,3-dione and N-methylmaleimide (NMSM) in ethanol, catalyzed by L-proline . Key steps include:

  • Temperature Control: Maintaining reflux conditions (~78°C) to ensure complete cyclization.
  • Purification: Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to isolate the product .
  • Yield Improvement: Introducing microwave-assisted synthesis to reduce reaction time and byproduct formation, as demonstrated in analogous coumarin derivatives .

What are the key challenges in determining the crystal structure of this compound, and how can SHELX software address them?

Advanced Structural Analysis:
Challenges include resolving disordered solvent molecules, handling twinning, and refining hydrogen-bonding networks. SHELX software (e.g., SHELXL-2018) is critical for:

  • Disorder Modeling: Using PART and SUMP instructions to model split positions of flexible side chains (e.g., the hydroxyethylpiperazine group) .
  • Hydrogen Bond Refinement: Restraints (DFIX, DANG) ensure accurate H-bond distances (e.g., N–H⋯O interactions forming S(6) ring motifs) .
  • Twinning Correction: Applying TWIN/BASF commands for non-merohedral twinning, common in chromen-4-one derivatives due to planar stacking .

How should researchers design experiments to evaluate the compound’s reactivity with environmental contaminants?

Experimental Design Framework:
Adopt a tiered approach inspired by environmental toxicology studies :

In Vitro Reactivity Assays: Group contaminants by reactivity classes (e.g., halogenated alkanes, alcohols) and test interactions under controlled pH/temperature .

Degradation Pathways: Use LC-MS/MS to monitor transformation products under UV light or microbial exposure.

Ecotoxicity Profiling: Assess impacts on model organisms (e.g., Daphnia magna) via OECD 202 guidelines, comparing EC₅₀ values to baseline toxicity models .

What methodologies are recommended for investigating the compound’s antimicrobial mechanisms?

Mechanistic Study Protocol:

  • Docking Simulations: Use AutoDock Vina to predict binding to bacterial targets (e.g., DNA gyrase or efflux pumps). Validate with MIC assays against Staphylococcus aureus and E. coli .
  • Resistance Profiling: Compare activity against wild-type and efflux pump-overexpressing strains (e.g., NorA in S. aureus) to identify ABC transporter interactions .
  • Membrane Permeability: Employ SYTOX Green uptake assays to quantify disruption of bacterial membranes .

How can discrepancies in reported biological activities of similar chromen-4-one derivatives be resolved?

Data Contradiction Resolution:

  • Structural-Activity Relationships (SAR): Compare substituent effects (e.g., bromophenyl vs. chlorophenyl) on IC₅₀ values using 3D-QSAR models .
  • Assay Standardization: Replicate studies under consistent conditions (e.g., 10% FBS in DMEM for cytotoxicity assays) to minimize variability .
  • Meta-Analysis: Pool data from public repositories (ChEMBL, PubChem) to identify outliers and confirm trends via Bayesian statistics .

What advanced techniques are suitable for analyzing the hydrogen bonding network’s impact on molecular stability?

Stability Analysis Workflow:

X-Ray Diffraction: Resolve intramolecular H-bonds (e.g., O–H⋯N in the piperazine-ethoxy chain) and quantify bond lengths/angles .

Thermogravimetric Analysis (TGA): Correlate thermal decomposition temperatures (Td) with H-bond density.

DFT Calculations: Use Gaussian09 to compute H-bond energies (e.g., AIM analysis) and predict stability under solvation .

How can researchers validate the compound’s role as a breast cancer resistance protein (BCRP) modulator?

Pharmacological Validation:

  • Caco-2 Permeability Assays: Measure apical-to-basolateral transport ratios to assess BCRP-mediated efflux .
  • Ko143 Inhibition Studies: Compare intracellular accumulation with/without the BCRP inhibitor Ko143 via LC-MS quantification .
  • In Vivo Pharmacokinetics: Administer the compound to Bcrp1(−/−) mice and compare plasma AUC values to wild-type controls .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Process Chemistry Considerations:

  • Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Continuous Flow Synthesis: Implement microreactors to enhance heat/mass transfer, reducing side reactions in the chromen-4-one core formation .
  • Quality Control: Use PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate purity in real time .

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